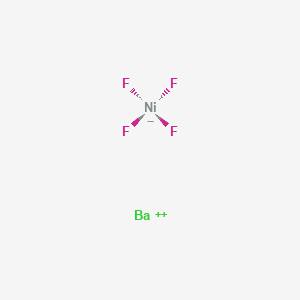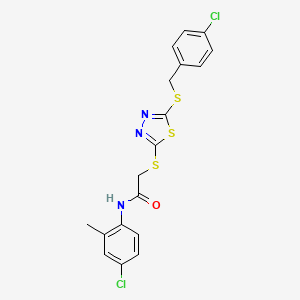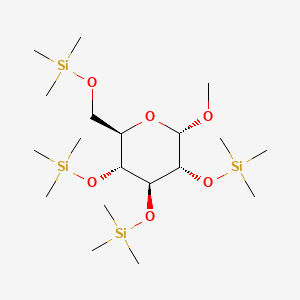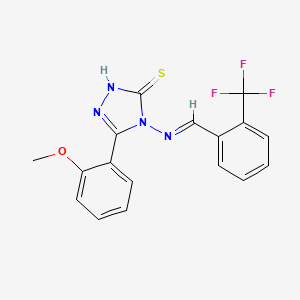
Barium(2+);tetrafluoronickel(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium(2+);tetrafluoronickel(2-) is a chemical compound with the molecular formula BaNiF₄. It is also known as barium tetrafluoronickelate or barium nickel fluoride. This compound is characterized by the presence of barium ions (Ba²⁺) and tetrafluoronickel ions (NiF₄²⁻). It has a molecular weight of 272.014 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);tetrafluoronickel(2-) typically involves the reaction of barium salts with nickel fluoride under controlled conditions. One common method is the solid-state reaction, where barium carbonate (BaCO₃) and nickel fluoride (NiF₂) are mixed and heated at high temperatures to form barium(2+);tetrafluoronickel(2-). The reaction can be represented as follows: [ \text{BaCO}_3 + \text{NiF}_2 \rightarrow \text{BaNiF}_4 + \text{CO}_2 ]
Industrial Production Methods
In industrial settings, the production of barium(2+);tetrafluoronickel(2-) may involve more sophisticated techniques such as chemical vapor deposition (CVD) or metal-organic chemical vapor deposition (MOCVD). These methods allow for precise control over the composition and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Barium(2+);tetrafluoronickel(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents, leading to the formation of lower oxidation state compounds.
Substitution: The fluoride ions in the compound can be substituted by other halides or ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and halide salts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state nickel compounds, while reduction may produce nickel metal or lower oxidation state nickel compounds .
Aplicaciones Científicas De Investigación
Barium(2+);tetrafluoronickel(2-) has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other nickel and barium compounds.
Biology: The compound’s unique properties make it useful in certain biological assays and experiments.
Industry: It is used in the production of specialized materials and coatings, particularly in the electronics and aerospace industries
Mecanismo De Acción
The mechanism of action of barium(2+);tetrafluoronickel(2-) involves its interaction with various molecular targets and pathways. The barium ions can interact with biological membranes and proteins, while the tetrafluoronickel ions can participate in redox reactions and catalysis. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Barium hexacyanoferrate(II): Another barium compound with different anionic species.
Nickel(II) sulfamate: A nickel compound with different anionic species.
Barium formate: A barium compound with formate anions.
Uniqueness
Barium(2+);tetrafluoronickel(2-) is unique due to its combination of barium and nickel ions with fluoride ligands. This combination imparts specific chemical and physical properties that are not found in other similar compounds. For example, its high thermal stability and unique electronic properties make it suitable for specialized applications in materials science and electronics .
Propiedades
Número CAS |
18115-48-5 |
|---|---|
Fórmula molecular |
BaF4Ni |
Peso molecular |
272.01 g/mol |
Nombre IUPAC |
barium(2+);tetrafluoronickel(2-) |
InChI |
InChI=1S/Ba.4FH.Ni/h;4*1H;/q+2;;;;;+2/p-4 |
Clave InChI |
VWKLKTCOYQZGPF-UHFFFAOYSA-J |
SMILES canónico |
F[Ni-2](F)(F)F.[Ba+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12053096.png)



![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)
![2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053141.png)
![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12053146.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
